molecular formula C10H21N B1200693 Pempidine CAS No. 79-55-0

Pempidine

Cat. No. B1200693
Key on ui cas rn: 79-55-0
M. Wt: 155.28 g/mol
InChI Key: XULIXFLCVXWHRF-UHFFFAOYSA-N
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Patent
US06153786

Procedure details

0.25 g (1.1 mmol) of palladium(II) acetate and 1.16 g (4.4 mmol) of triphenylphosphine are introduced into 100 ml of dichloromethane in a 250 ml round-bottomed flask under argon. The yellow solution is stirred at room temperature for 1 h. Then 0.06 g (0.5 mmol) of 4-dimethylaminopyridine, 8.53 g (55.5 mmol) of 1,2,2,6,6-pentamethylpiperidine and 5.1 g (50 mmol) of phenylacetylene are added. The mixture is heated to reflux at 40° C. and then 6.83 g (50 mmol) of n-butyl chloroformate are added dropwise over the course of 1 h. After a reaction time of 20 h, the reaction mixture is worked up by distillation to isolate n-butyl phenylpropynoate in 85% yield.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
catalyst
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN1C(C)(C)CCCC1(C)C.[C:31]1([C:37]#[CH:38])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.Cl[C:40]([O:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:41]>CN(C)C1C=CN=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl>[C:31]1([C:37]#[C:38][C:40]([O:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:41])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
6.83 g
Type
reactant
Smiles
ClC(=O)OCCCC
Step Two
Name
Quantity
8.53 g
Type
reactant
Smiles
CN1C(CCCC1(C)C)(C)C
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0.06 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
1.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.25 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow solution is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 40° C.
DISTILLATION
Type
DISTILLATION
Details
After a reaction time of 20 h, the reaction mixture is worked up by distillation
Duration
20 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(=O)OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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